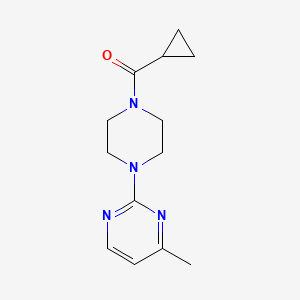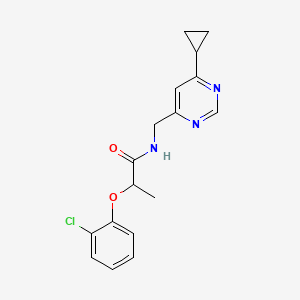![molecular formula C22H23ClN2O3S B2472341 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 867040-32-2](/img/structure/B2472341.png)
4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline, often involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline is characterized by a quinoline core, which is a well-known nitrogenous tertiary base . This core is modified with a 4-methoxyphenylsulfonyl group at the 3-position, a chlorine atom at the 6-position, and an azepan-1-yl group at the 4-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include the reaction of a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation . These reactions likely involve nucleophilic substitution and alkylation mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include a molecular weight of 430.95 and a molecular formula of C22H23ClN2O3S. Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.科学的研究の応用
Green Synthesis and Antibacterial Activity
A study by Alavi et al. (2017) explored the synthesis of various quinoxalines, including derivatives similar to the chemical compound , demonstrating a green synthesis approach. These compounds were evaluated for their antibacterial activities against pathogens such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Optical Properties and Applications
Gaml (2018) conducted spectroscopic studies on quinoline-based azo dyes, investigating the influence of UV irradiation on their optical properties. This research is pertinent to understanding how modifications to quinoline derivatives, such as "4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline," can affect their linear and nonlinear optical characteristics, which is crucial for applications in optoelectronic devices (Gaml, 2018).
Corrosion Inhibition
Research by Olasunkanmi et al. (2019) on quinoxaline-based compounds as corrosion inhibitors for mild steel in acidic environments suggests potential industrial applications for similar quinoline derivatives. These studies indicate the compound's relevance in protecting metals against corrosion, which is significant for materials science and engineering applications (Olasunkanmi et al., 2019).
Synthetic Methodologies
A study by Chou et al. (2007) on the synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines through ring-closing metathesis highlights advanced synthetic methodologies that can be applied to the synthesis of complex quinoline derivatives. This research provides insights into the chemical transformations and synthetic strategies that are applicable to the development of new quinoline-based compounds (Chou et al., 2007).
将来の方向性
The future directions for research on 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline could include further exploration of its biological activity and potential applications in medicinal chemistry. Given the interest in quinoline derivatives in the field of medicinal chemistry , there may be potential for the development of new therapeutic agents based on this compound.
特性
IUPAC Name |
4-(azepan-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-28-17-7-9-18(10-8-17)29(26,27)21-15-24-20-11-6-16(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWANVPALRJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)
![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)

